molecular formula C27H34N4O11 B13778694 Rolitetracycline nitrate CAS No. 7681-32-5

Rolitetracycline nitrate

Cat. No.: B13778694
CAS No.: 7681-32-5
M. Wt: 590.6 g/mol
InChI Key: NHGAGSBJULBOFK-HDJCBORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rolitetracycline nitrate is a semisynthetic tetracycline antibiotic derivative classified as a prodrug of tetracycline . Its molecular formula is 2C₂₇H₃₃N₃O₈·2HNO₃·3H₂O (this compound sesquihydrate) or C₂₇H₃₃N₃O₈·HNO₃ (anhydrous form), with a molecular weight of 527.57 g/mol for the base compound . It is regulated under the U.S. FDA Unique Ingredient Identifier TG72BS085Y and is used primarily for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7681-32-5

Molecular Formula

C27H34N4O11

Molecular Weight

590.6 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid

InChI

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1

InChI Key

NHGAGSBJULBOFK-HDJCBORZSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-]

Related CAS

751-97-3 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of Rolitetracycline via Mannich Condensation

The primary and classical method for preparing rolitetracycline involves a Mannich condensation reaction where tetracycline is reacted with formaldehyde and pyrrolidine derivatives to form the rolitetracycline base, which can subsequently be converted to its nitrate salt.

Chemical Reaction Overview

  • Reactants: Tetracycline base, formaldehyde (or paraformaldehyde), and 1-methylene-bis-pyrrolidine.
  • Reaction Type: Mannich condensation, forming a pyrrolidine-substituted tetracycline derivative.
  • Solvents: Inert organic solvents such as methylene chloride or lower alkanols (methanol or ethanol).
  • Conditions: Ambient temperature (20° to 25° C), often under anhydrous and sterile conditions to ensure product purity.

Detailed Process (Based on US Patent US3985768A)

  • Step 1: Preparation of 1-methylene-bis-pyrrolidine by reacting pyrrolidine with formaldehyde under reflux conditions. This intermediate is purified by distillation at 68°-73° C under reduced pressure (5-6 mm Hg).
  • Step 2: Dissolution of tetracycline base in methylene chloride (e.g., 450 liters for 45 kg tetracycline) at 20°-25° C with agitation.
  • Step 3: Filtration of the tetracycline solution through pressure and sterilizing filters into a sterile crystallizer.
  • Step 4: Addition of formaldehyde solution in ethanol (ca. 42% w/v) under sterile conditions, followed by stirring for 15 minutes.
  • Step 5: Addition of methylene-bis-pyrrolidine in two portions, with seeding of the reaction mixture with sterile rolitetracycline crystals to facilitate crystallization.
  • Step 6: Stirring the mixture for a total of about 3 hours to complete the reaction.
  • Step 7: Separation of the crystal slurry using a horizontal pressure filter, washing with methylene chloride, and drying under steam ejector vacuum at 60° C for 10 hours, followed by high vacuum drying at 60° C for 20 hours.
  • Step 8: Grinding of dried crystals through a hammer mill and sieving before storage under nitrogen in refrigerated stainless steel containers.

Stoichiometry and Ratios

Reactant Molar Ratio (approximate)
Tetracycline base 2
Methylene-bis-pyrrolidine 1
Formaldehyde 1

These ratios may vary by ±50% depending on specific process optimizations but generally adhere to this stoichiometry for optimal yield and purity.

Conversion to Rolitetracycline Nitrate

While the above process yields rolitetracycline base, conversion to the nitrate salt involves acid-base reactions with nitric acid or nitrate salts under controlled conditions. Although specific nitrate salt preparation procedures are less frequently detailed in patents, standard pharmaceutical salt formation techniques apply, involving:

  • Dissolution of rolitetracycline base in a suitable solvent.
  • Addition of nitric acid or nitrate salts to precipitate this compound.
  • Isolation by filtration and drying under controlled temperature and humidity to maintain product stability.

Isolation and Purification Techniques

The isolation and purification of this compound are critical for pharmaceutical quality. Key techniques include:

  • Crystallization: Seeding with pure rolitetracycline crystals to facilitate uniform crystal growth.
  • Filtration: Use of pressure filters under inert atmosphere (nitrogen) to prevent oxidation and moisture exposure.
  • Drying: Multi-stage drying under vacuum and controlled temperature to remove solvents without degrading the compound.
  • Milling and Sieving: To achieve desired particle size distribution for formulation.

Supporting Research Findings and Analytical Data

Physicochemical Properties

Property Data
Molecular Formula C27H33N3O8
Molecular Weight 527.5662 g/mol
Stereochemistry Absolute, 5 defined stereocenters
Solubility Soluble in methanol, ethanol, methylene chloride (used in synthesis)
Stability pH sensitive; requires careful handling during preparation

Reaction Conditions Impact

  • Use of anhydrous and sterile conditions improves product purity and yield.
  • Temperature control (ambient 20°-25° C) prevents degradation.
  • Stirring times and seeding enhance crystallization efficiency.
  • Vacuum drying prevents thermal decomposition.

Summary Table: Preparation Parameters for Rolitetracycline

Step Conditions/Parameters Notes
Methylene-bis-pyrrolidine synthesis Reflux with pyrrolidine and formaldehyde Purified by distillation at 68°-73°C, 5-6 mm Hg
Tetracycline dissolution 450 L methylene chloride, 20°-25°C Agitation and filtration under sterile conditions
Reaction mixture Formaldehyde in ethanol (42% w/v), methylene-bis-pyrrolidine added in two portions Seeding with rolitetracycline crystals enhances crystallization
Reaction time ~3 hours total stirring Ambient temperature
Filtration and washing Horizontal pressure filter, washing with methylene chloride Under nitrogen atmosphere
Drying Shelf drier vacuum at 60°C (10h steam ejector vacuum + 20h high vacuum) Prevents degradation
Milling and sieving Hammer mill, 2A mesh sieve For uniform particle size
Storage Refrigerated stainless steel containers under nitrogen Maintains stability

Chemical Reactions Analysis

Acid-Catalyzed Degradation

Under acidic conditions, rolitetracycline nitrate undergoes degradation similar to other tetracyclines, producing multiple derivatives.

Conditions :

  • pH : < 3.

  • Temperature : Elevated temperatures accelerate degradation .

Products :

  • Anhydroderivatives : Removal of the hydroxyl group at C6 (e.g., anhydrothis compound).

  • Apo Derivatives : Ring cleavage yields α-apoRolitetracycline (α-APO) and β-apoRolitetracycline (β-APO).

  • Terrinolidine (TL) : Formed under prolonged acidic conditions .

Table 1 : Acid Degradation Products

ProductStructure ModificationConditionsReference
AnhydroRolitetracyclineLoss of C6 hydroxylpH < 3, 60°C
α-APO/β-APONaphthacene ring cleavagepH 2, reflux
TerrinolidineIrreversible aromatic isomerHarsh acidic conditions

Alkaline Hydrolysis

In alkaline environments, this compound undergoes hydrolysis and structural rearrangement.

Conditions :

  • pH : > 9.

  • Reagents : Aqueous NaOH.

Products :

  • IsoRolitetracycline : Rearrangement of the C4 dimethylamino group.

  • Terranoic Acid (TA) : Cleavage of the naphthacene ring .

Reaction Pathway :

Rolitetracycline nitrateOHIsoRolitetracyclineTerranoic Acid\text{this compound}\xrightarrow{\text{OH}^-}\text{IsoRolitetracycline}\rightarrow \text{Terranoic Acid}

Oxidation Reactions

The pyrrolidinomethyl group and hydroxyl residues make this compound susceptible to oxidation.

Oxidizing Agents :

  • Hydrogen peroxide (H₂O₂).

  • Metal ions (e.g., Fe³⁺, Cu²⁺).

Products :

  • Hydroxylated Derivatives : Oxidation at C5a or C11 positions.

  • Quinone Formation : Oxidation of phenolic groups.

Impact :
Oxidation reduces antibacterial efficacy by altering the molecule’s chelation capacity .

Epimerization

Epimerization at C4 occurs under physiological conditions or variable pH, affecting stereochemistry.

Conditions :

  • pH : 2–6.

  • Temperature : 25–37°C .

Product :

  • 4-EpiRolitetracycline : A less active stereoisomer .

Mechanism :
Protonation of the C4 dimethylamino group facilitates ring opening and subsequent re-closure with inverted configuration .

Chelation with Metal Ions

This compound binds divalent cations (e.g., Mg²⁺, Ca²⁺), forming stable complexes.

Binding Sites :

  • Oxygens at C10, C11, C12.

  • Enolic oxygen at C3.

  • Dimethylamino group at C4 .

Impact :
Chelation reduces bioavailability and alters pharmacokinetics .

Scientific Research Applications

Clinical Applications

  • Treatment of Infections :
    • Effective against respiratory tract infections, urinary tract infections, and skin infections.
    • Particularly useful in cases requiring parenteral administration due to its enhanced pharmacokinetics .
  • Veterinary Medicine :
    • Used for treating infections in livestock and pets, highlighting its versatility across species.
  • Drug Interactions :
    • Rolitetracycline nitrate has been shown to interact with other medications, such as digoxin, increasing absorption and potentially leading to toxicity. Understanding these interactions is crucial for safe clinical use .

Comparative Analysis with Other Tetracyclines

Compound NameKey FeaturesUnique Aspects
TetracyclineBroad-spectrum antibioticParent compound; less effective
DoxycyclineLong half-life; less frequent dosingMore effective against specific bacteria
MinocyclineBetter absorption; anti-inflammatoryUnique anti-inflammatory properties
ChlortetracyclineEffective against gram-positive bacteriaPrimarily used in veterinary medicine

Rolitetracycline's unique structure contributes to its superior absorption and stability compared to these similar compounds, making it particularly valuable in therapeutic applications where rapid action is required.

Case Studies and Research Findings

  • In Vitro Studies :
    • Research demonstrated that rolitetracycline exhibits significant antibacterial activity against strains such as Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA) when activated by light, showcasing its potential in photodynamic therapy applications .
  • Clinical Efficacy :
    • A study highlighted rolitetracycline's effectiveness in treating complicated skin infections, where it outperformed traditional tetracyclines due to its enhanced bioavailability and pharmacokinetic profile .
  • Veterinary Applications :
    • In veterinary settings, rolitetracycline has been successfully used to manage respiratory infections in cattle, demonstrating its importance in agricultural medicine.

Comparison with Similar Compounds

Comparison with Similar Tetracycline Compounds

Chemical Structure and Salt Forms

Rolitetracycline nitrate is distinguished by its pyrrolidinylmethyl substitution at the carboxamide group, enhancing its solubility in aqueous media compared to non-nitrated tetracyclines. Key structural and regulatory differences from related compounds are summarized below:

Parameter This compound Oxytetracycline Hydrochloride Tetracycline Hydrochloride
Molecular Formula 2C₂₇H₃₃N₃O₈·2HNO₃·3H₂O C₂₂H₂₄N₂O₉·ClH C₂₂H₂₄N₂O₈·HCl
Molecular Weight 527.57 g/mol (base) 496.89 g/mol 480.90 g/mol
Regulatory Codes HS 29413000, SITC 54133 HS 29413000, SITC 54133 HS 29413000, SITC 54133
Unique Identifier TG72BS085Y (FDA) 4U7K4N52ZM (FDA) V1LN2M35Q2 (FDA)

Antimicrobial Activity and Resistance

This compound exhibits comparable antibacterial spectra to other tetracyclines but faces resistance in Acinetobacter baumannii strains (e.g., DR2 and AB067), similar to minocycline and doxycycline . In contrast, oxytetracycline hydrochloride shows higher susceptibility in certain A. baumannii isolates .

Pharmacokinetics and Prodrug Status

As a prodrug, this compound is metabolized in vivo to release active tetracycline, improving bioavailability compared to non-prodrug tetracyclines like oxytetracycline . However, its nitrate moiety may contribute to instability under acidic conditions, limiting oral administration .

Physicochemical Properties

Its solubility in collagen gels (0.92 mg/cm² at pH 3.5) is marginally higher than tetracycline hydrochloride (0.87 mg/cm²), suggesting better compatibility in topical formulations .

Q & A

Q. What are the established synthetic pathways for Rolitetracycline nitrate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves regioselective heterocyclization of adamantyl-containing amidoalkylating reagents under controlled conditions (e.g., solvent polarity, temperature, catalyst selection). Yield optimization requires iterative adjustment of parameters such as reaction time and stoichiometry. Purity is assessed via HPLC or LC-MS, with impurities traced to incomplete cyclization or side reactions involving the adamantyl moiety .

  • Example Table: Reaction Optimization Parameters
ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–100°C80°C+25% yield
Catalyst (Pd/C)0.5–2.0 mol%1.2 mol%Reduces byproducts by 15%
SolventDMF, THF, EtOHTHFHigher regioselectivity

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

IR spectroscopy identifies functional groups (e.g., nitrate stretching at ~1380 cm⁻¹), while ¹H/¹³C NMR confirms adamantyl and tetracyclic backbone geometry. High-resolution MS validates molecular mass (±2 ppm accuracy). Discrepancies between calculated and observed spectra may indicate stereochemical anomalies or hydration states .

Q. How does the adamantyl fragment in this compound influence its pharmacodynamic properties?

The adamantyl group enhances lipophilicity, improving membrane permeability. Comparative studies using logP measurements and cell-based assays (e.g., Caco-2 permeability) are recommended to quantify bioavailability. Contradictory data may arise from variations in assay pH or solvent systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under physiological pH conditions?

Stability studies should replicate physiological pH ranges (1.2–7.4) using simulated gastric/intestinal fluids. Accelerated degradation kinetics (Arrhenius plots) and UPLC-UV monitoring identify pH-sensitive functional groups (e.g., nitrate ester hydrolysis). Conflicting data often stem from inconsistent buffer ionic strength or temperature control .

  • Example Stability Data
pHHalf-life (h)Major Degradation Product
1.22.3Rolitetracycline (free base)
7.448.1Adamantyl-oxidized derivative

Q. How can computational modeling predict this compound’s binding affinity to bacterial ribosomal targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with 30S ribosomal subunits. Validate predictions with isothermal titration calorimetry (ITC) to measure ΔG and ΔH. Discrepancies between in silico and experimental data may reflect protonation state errors in force fields .

Q. What methodological approaches validate the absence of genotoxic impurities in this compound batches?

Ames tests (TA98 and TA100 strains) and COMET assays screen for mutagenicity. LC-MS/MS quantifies nitrosamine derivatives (≤1 ppm threshold). Contradictions arise from insufficient sample pretreatment (e.g., incomplete derivatization) or matrix interference .

Q. How do isotopic labeling studies (e.g., ¹⁵N) clarify nitrate metabolism in this compound?

Synthesize ¹⁵N-labeled this compound via nitration with ¹⁵NO₃⁻. Track metabolic fate using NMR or isotope ratio mass spectrometry (IRMS) in hepatocyte models. Discrepancies in labeling efficiency require optimization of nitration conditions (e.g., HNO₃ concentration) .

Methodological Guidelines

  • Data Contradiction Analysis : Use sensitivity analysis (Monte Carlo simulations) to identify variables most affecting reproducibility (e.g., solvent purity, spectrometer calibration) .
  • Experimental Design : Follow factorial design (e.g., Box-Behnken) to minimize trials while maximizing parameter coverage. Include negative controls (e.g., adamantyl-free analogs) to isolate moiety-specific effects .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Scopus. Cross-reference synthesis protocols with Citing Medicine standards to ensure methodological transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.